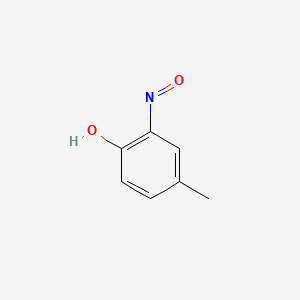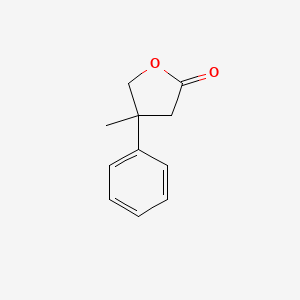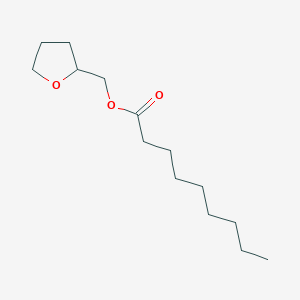
Oxolan-2-ylmethyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolan-2-ylmethyl nonanoate is an organic compound with the molecular formula C14H26O3. It is an ester formed from the reaction between oxolan-2-ylmethanol and nonanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxolan-2-ylmethyl nonanoate can be synthesized through esterification. The reaction involves oxolan-2-ylmethanol and nonanoic acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond. The reaction can be represented as follows:
Oxolan-2-ylmethanol+Nonanoic acid→Oxolan-2-ylmethyl nonanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The reaction conditions are optimized to ensure high conversion rates and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxolan-2-ylmethyl nonanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield oxolan-2-ylmethanol and nonanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst, such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Oxolan-2-ylmethanol and nonanoic acid.
Transesterification: A different ester and alcohol.
Reduction: Oxolan-2-ylmethanol.
Aplicaciones Científicas De Investigación
Oxolan-2-ylmethyl nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of oxolan-2-ylmethyl nonanoate involves its interaction with biological membranes and enzymes. As an ester, it can undergo hydrolysis to release oxolan-2-ylmethanol and nonanoic acid, which may exert biological effects. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Oxolan-2-ylmethyl nonanoate can be compared with other esters, such as:
- Oxolan-2-ylmethyl heptanoate
- Oxolan-2-ylmethyl 3-phenylpropanoate
- Oxolan-2-ylmethyl 4-methylbenzoate
Uniqueness
This compound is unique due to its specific chain length and the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
39252-13-6 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl nonanoate |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-14(15)17-12-13-9-8-11-16-13/h13H,2-12H2,1H3 |
Clave InChI |
GCUTVTDJGSAKLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


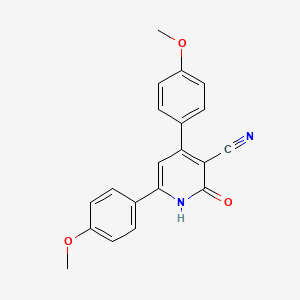
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
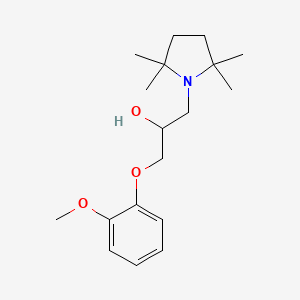

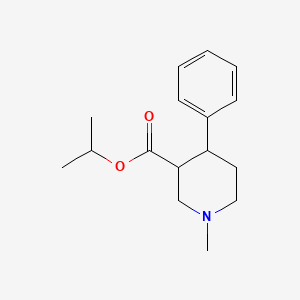
![Triethyl{3-oxo-3-[(triethylstannyl)oxy]propyl}silane](/img/structure/B14672530.png)

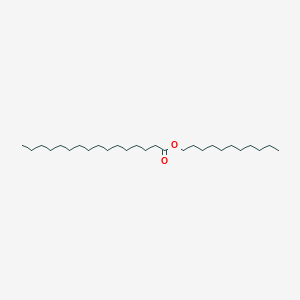

![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
